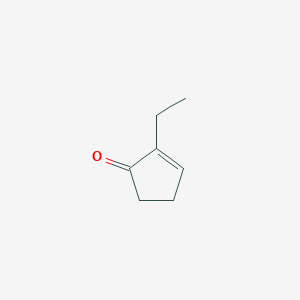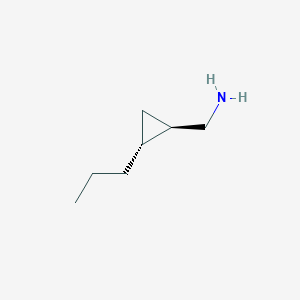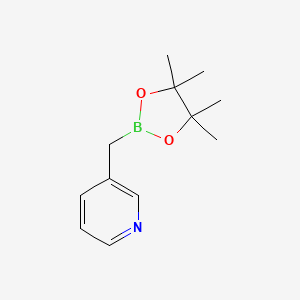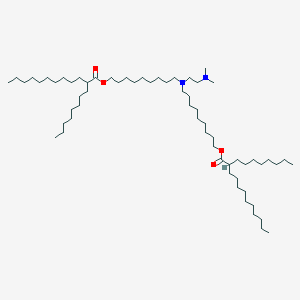![molecular formula C16H16N6O3S B13357608 ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13357608.png)
ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a tetraazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Tetraazole Moiety: The tetraazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl group and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.
Reduction: Reduction reactions can occur at the carbonyl group and the tetraazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 2-{[3-phenyl-2-(1H-imidazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 2-{[3-phenyl-2-(1H-pyrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate lies in its combination of a thiazole ring with a tetraazole moiety and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C16H16N6O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N6O3S/c1-2-25-15(24)12-9-26-16(18-12)19-14(23)13(22-10-17-20-21-22)8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3,(H,18,19,23)/t13-/m0/s1 |
Clé InChI |
OLTCIFYFTZWNDH-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C1=CSC(=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13357525.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B13357544.png)

![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)
![(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B13357552.png)


![methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate](/img/structure/B13357561.png)
![1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B13357570.png)
![6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13357576.png)
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357584.png)


